HDAC Isoform Selectivity Profile: Resminostat Demonstrates Balanced Inhibition of HDAC1/3/6 with Sub-100 nM Potency and Reduced HDAC8 Activity
Resminostat exhibits a distinct selectivity profile compared to other clinical-stage HDAC inhibitors. It potently inhibits HDAC1, HDAC3, and HDAC6 with IC50 values of 42.5 nM, 50.1 nM, and 71.8 nM, respectively, while displaying 12- to 20-fold weaker activity against HDAC8 (IC50 = 877 nM) [1]. In contrast, vorinostat (SAHA) is a broader pan-HDAC inhibitor with IC50 values of 55 nM, 47 nM, and 14 nM for HDAC1, HDAC3, and HDAC6, respectively, and significant activity against other isoforms [2]. Panobinostat is even more potent, with IC50 values of 2.5 nM (HDAC1), 2.1 nM (HDAC3), and 10.5 nM (HDAC6), and also inhibits HDAC8 (IC50 = 277 nM) [3]. Entinostat, a class I-selective HDAC inhibitor, shows IC50 values of 53.89 nM for HDAC1, 77.18 nM for HDAC3, and >10,000 nM for HDAC6, indicating no meaningful HDAC6 activity [4].
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 42.5 nM; HDAC3: 50.1 nM; HDAC6: 71.8 nM; HDAC8: 877 nM |
| Comparator Or Baseline | Vorinostat: HDAC1 55 nM, HDAC3 47 nM, HDAC6 14 nM [2]; Panobinostat: HDAC1 2.5 nM, HDAC3 2.1 nM, HDAC6 10.5 nM, HDAC8 277 nM [3]; Entinostat: HDAC1 53.89 nM, HDAC3 77.18 nM, HDAC6 >10,000 nM [4] |
| Quantified Difference | Resminostat is ~10-fold less potent than panobinostat but retains balanced class I/IIb inhibition; exhibits 12-20× selectivity for HDAC1/3/6 over HDAC8; entinostat lacks HDAC6 activity entirely |
| Conditions | Cell-free enzymatic assays using recombinant human HDAC isoforms |
Why This Matters
This balanced inhibition profile supports use in applications requiring concurrent targeting of class I HDACs (antiproliferative) and HDAC6 (anti-metastatic, immunomodulatory), without the broader isoform coverage that may increase toxicity.
- [1] Resminostat hydrochloride is a potent inhibitor of HDAC1, HDAC3 and HDAC6, with mean IC50 values of 42.5, 50.1, 71.8 nM, respectively, and shows less potent activities against HDAC8, with an IC50 of 877 nM. Probes & Drugs Database. View Source
- [2] Table 3. IC50 (μM). Vorinostat: HDAC1 0.055, HDAC3 0.047, HDAC6 0.014. PMC11412156. View Source
- [3] Table 1. Panobinostat IC50 (nM): HDAC1 2.5, HDAC3 2.1, HDAC6 10.5. PMC7684764. View Source
- [4] Table 4. Entinostat IC50 (nM): HDAC1 53.89±5.29, HDAC3 77.18±6.30, HDAC6 >10,000. PMC7684764. View Source
